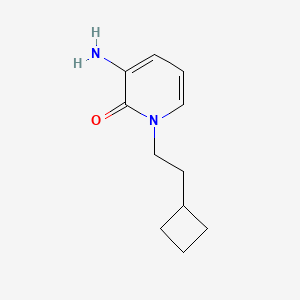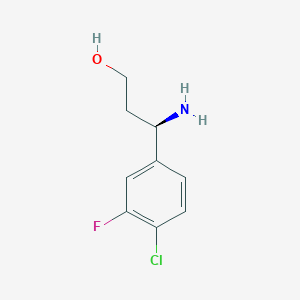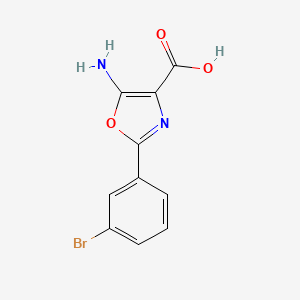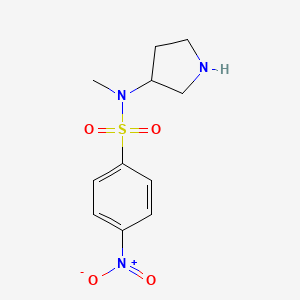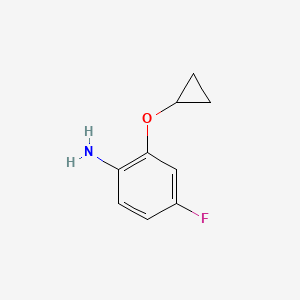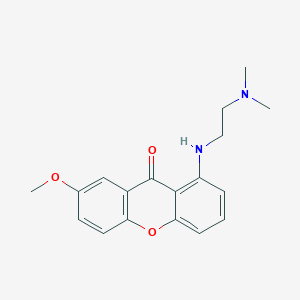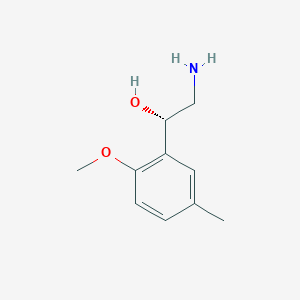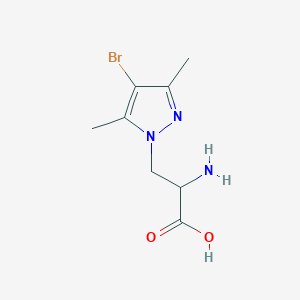![molecular formula C9H13N3 B15242024 1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15242024.png)
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,10-Triazatricyclo[7300,2,6]dodeca-9,11-diene is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
The synthesis of 1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency .
Chemical Reactions Analysis
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms, while substitution can introduce different functional groups into the molecule .
Scientific Research Applications
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which 1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn affect the biological activity of the compound. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene can be compared with other similar compounds, such as:
1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-2(6),7,9,11-tetraen-7-ol: This compound has a similar tricyclic structure but differs in the presence of additional functional groups.
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene: This analog has a methyl group attached, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,8,10-triazatricyclo[7.3.0.02,6]dodeca-9,11-diene |
InChI |
InChI=1S/C9H13N3/c1-2-7-6-11-9-10-4-5-12(9)8(7)3-1/h4-5,7-8H,1-3,6H2,(H,10,11) |
InChI Key |
CRVCCGSIMQIXNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CNC3=NC=CN3C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-Diethyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15241943.png)
![(E)-7-(Hydroxyimino)-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one](/img/structure/B15241959.png)
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15241969.png)
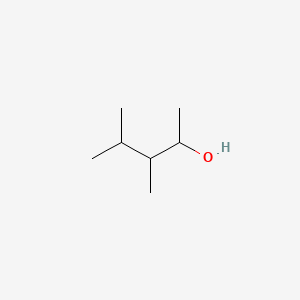
![{5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15241977.png)
